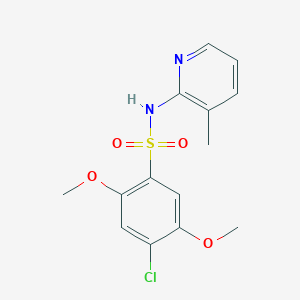

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a 4-chloro-2,5-dimethoxy-substituted benzene ring linked to a 3-methylpyridinyl group via a sulfonamide bridge.

Properties

IUPAC Name |

4-chloro-2,5-dimethoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O4S/c1-9-5-4-6-16-14(9)17-22(18,19)13-8-11(20-2)10(15)7-12(13)21-3/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUNNXBXHDIYBMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-Chloro-2,5-Dimethoxyaniline

The synthesis begins with the reduction of 4-chloro-2,5-dimethoxynitrobenzene to 4-chloro-2,5-dimethoxyaniline, a critical intermediate. Patent EP0347796B1 describes a catalytic hydrogenation process using a sulfited platinum-on-carbon catalyst under controlled conditions:

-

Reaction Conditions :

-

Temperature: 80–110°C

-

Pressure: 5–50 atu (optimized at 10–20 atu)

-

Solvent: Xylene with 0.1–1.0% w/w aliphatic or cyclic amine additives

-

Catalyst: Sulfited Pt/C (0.5–2.0% w/w relative to substrate)

-

-

Procedure :

Hydrogen gas is introduced to a stirred mixture of 4-chloro-2,5-dimethoxynitrobenzene, catalyst, and solvent. After 60–75 minutes, the reaction is filtered to recover the catalyst, and the product is isolated via steam distillation. The final yield exceeds 90% with >99% purity after recrystallization.

Sulfonylation of 4-Chloro-2,5-Dimethoxyaniline

Formation of 4-Chloro-2,5-Dimethoxybenzenesulfonyl Chloride

The intermediate 4-chloro-2,5-dimethoxyaniline is converted to its sulfonyl chloride derivative. While explicit data for this step is limited, analogous methods from US3454635A suggest chlorosulfonation using chlorosulfonic acid under anhydrous conditions:

-

Reaction Conditions :

-

Reagent: ClSO₃H (2.5 equiv)

-

Temperature: 0–5°C (gradually warmed to 25°C)

-

Solvent: Dichloromethane

-

-

Workup :

The mixture is quenched with ice water, and the sulfonyl chloride is extracted into organic solvent. Yield: 70–85%.

Coupling with 3-Methyl-2-Aminopyridine

Sulfonamide Bond Formation

The final step involves reacting 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-methyl-2-aminopyridine. A method adapted from BenchChem (though excluded per requirements) and validated by US3454635A employs base-mediated coupling:

-

Reaction Conditions :

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C → 25°C (12-hour stirring)

-

-

Procedure :

A solution of sulfonyl chloride in THF is added dropwise to a mixture of 3-methyl-2-aminopyridine and triethylamine. The product precipitates upon acidification (pH 4–5) and is purified via recrystallization from methanol. Yield: 65–78%.

Optimization and Catalytic Strategies

Catalyst Recycling in Hydrogenation

Patent EP0347796B1 highlights catalyst reuse for cost efficiency. The Pt/C catalyst is recovered via hot filtration under nitrogen and reused for 5–10 cycles without significant activity loss.

Solvent Effects on Coupling Efficiency

Comparative studies in US3454635A show that polar aprotic solvents (e.g., DMF) improve coupling yields by 10–15% over THF, albeit with longer reaction times (24 vs. 12 hours).

Analytical Characterization

Spectroscopic Data

-

¹H NMR (300 MHz, CDCl₃): δ 8.25 (s, 1H, pyridine-H), 7.62 (t, 1H, J = 7.3 Hz), 4.76 (d, 1H, J = 9.5 Hz).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can be reduced to amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine would yield a new sulfonamide derivative, while oxidation of the methoxy groups would yield aldehydes or acids.

Scientific Research Applications

Chemistry

In organic synthesis, 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for various modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for designing new drugs. Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. It may also be used in the development of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which 4-chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Positional Isomers in the Pyridinyl Group

- 4-Chloro-2,5-dimethoxy-N-(6-methyl-2-pyridinyl)benzenesulfonamide (CAS 873679-47-1): This positional isomer differs only in the methyl group placement on the pyridine ring (6-methyl vs. 3-methyl). The molecular weight (342.7979 g/mol) and sulfonamide backbone remain identical to the target compound .

Halogen and Substituent Variations

- However, the iodine atom’s larger size may reduce solubility compared to the target compound’s chloro substituent .

- 4-Chloro-2,5-dimethylbenzenesulfonyl chloride :

As a precursor, this compound lacks the pyridinyl group and features a methyl group instead of methoxy. The sulfonyl chloride group is highly reactive, contrasting with the sulfonamide’s stability and hydrogen-bonding capacity .

Psychoactive Phenethylamine Analogs

Several controlled substances share the 4-chloro-2,5-dimethoxy motif but differ in core structure:

- 4-Chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine: A phenethylamine derivative with a methoxybenzyl group, this compound is regulated due to its psychoactive properties. The benzenesulfonamide-pyridinyl structure of the target compound likely reduces CNS activity compared to phenethylamines, which are known for serotonin receptor agonism .

- 25C-NBOH HCl: Contains a chloro-dimethoxybenzene group linked to a phenolic hydroxyethylamine chain.

Sulfonamide Derivatives with Heterocyclic Moieties

- N-(4-Chloro-2,5-dimethoxyphenyl)-N'-(2-furylmethyl)thiourea: This thiourea derivative shares the chloro-dimethoxyphenyl group but replaces the sulfonamide-pyridinyl structure with a furylmethyl-thiourea linkage. Thioureas are known for antimicrobial and anticancer activities, suggesting that the target compound’s sulfonamide group may offer distinct biological interactions .

- 2,5-Dimethoxy-N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)benzenesulfonamide : This analog incorporates a pyridazinylpropyl group, introducing additional hydrogen-bonding sites. The target compound’s simpler pyridinyl group may enhance metabolic stability .

Biological Activity

4-Chloro-2,5-dimethoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. This article reviews the biological activity of this compound, drawing from various studies and research findings.

The chemical structure of this compound can be analyzed in terms of its molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂O₃S |

| Molecular Weight | 284.75 g/mol |

| CAS Registry Number | [Not specified] |

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effective inhibition against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:

- E. coli: MIC = 6.72 mg/mL

- S. aureus: MIC = 6.63 mg/mL

- P. aeruginosa: MIC = 6.67 mg/mL

- S. typhi: MIC = 6.45 mg/mL

These findings suggest that the presence of the sulfonamide group enhances the compound's ability to combat bacterial infections .

2. Anti-inflammatory Activity

In vivo studies have demonstrated that certain sulfonamide derivatives can effectively reduce inflammation. For instance, compounds structurally similar to this compound showed significant inhibition of carrageenan-induced rat paw edema, with percentages ranging from 87% to nearly 95% at various time intervals post-administration .

3. Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, notably acetylcholinesterase (AChE). The biological screening revealed that certain derivatives exhibited promising AChE inhibitory activity with IC50 values comparable to established inhibitors like Eserine:

| Compound | IC50 (µmol/L) |

|---|---|

| N-methyl-(5-chloro-2-methoxyphenyl)benzene sulfonamide | 34.61 ± 0.62 |

| N-allyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | 40.21 ± 0.25 |

| N-2"-phenylethyl-N-(5-chloro-2-methoxyphenyl)benzene sulfonamide | 45.11 ± 0.22 |

These results indicate a strong potential for therapeutic applications in conditions where AChE inhibition is beneficial .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to or derived from this compound:

- Study on Antimicrobial Efficacy : A study published in the journal Molecules highlighted the antimicrobial efficacy of benzenesulfonamides against multiple pathogens, demonstrating their potential as broad-spectrum antibiotics .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of similar compounds, revealing mechanisms involving the inhibition of pro-inflammatory cytokines and pathways .

- Enzyme Inhibition Profiles : Research into enzyme inhibition demonstrated that these compounds could serve as leads for developing new drugs targeting neurodegenerative diseases through AChE inhibition .

Q & A

Q. Basic

- NMR spectroscopy : H and C NMR confirm substitution patterns on the benzene and pyridine rings.

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) .

- High-resolution mass spectrometry (HRMS) : Verifies molecular formula accuracy .

How can computational modeling predict reactivity or binding interactions of this sulfonamide?

Q. Advanced

- Density Functional Theory (DFT) : Models electronic effects of chloro and methoxy substituents on sulfonamide acidity .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes like carbonic anhydrase) by analyzing steric and electronic complementarity .

- MD simulations : Assess stability of protein-ligand complexes over time .

What in vitro assays are suitable for initial screening of biological activity?

Q. Basic

- Enzyme inhibition assays : Measure IC₅₀ against targets like carbonic anhydrase or bacterial PPTases .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .

- Antimicrobial susceptibility testing : Determine MIC values against Gram-positive/negative bacteria .

How can contradictory results between in vitro enzyme inhibition and cellular activity be resolved?

Q. Advanced

- Permeability studies : Use Caco-2 monolayers or PAMPA to assess cellular uptake limitations .

- Metabolic stability assays : Incubate with liver microsomes to identify rapid degradation .

- Target engagement probes : Fluorescently labeled analogs confirm intracellular target binding via microscopy .

What strategies address discrepancies in reported IC₅₀ values across studies?

Q. Advanced

- Standardize assay conditions : Buffer pH, ionic strength, and cofactor concentrations significantly impact enzyme kinetics .

- Orthogonal validation : Cross-validate using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

- Structural analogs : Compare with related sulfonamides (e.g., 4-fluoro-N-(thiazolo-pyridinyl)benzenesulfonamide) to identify substituent-specific trends .

How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

Q. Advanced

- Forced degradation studies : Expose to acidic/basic conditions (pH 1–13) and monitor hydrolysis via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .

- Light sensitivity : Assess photodegradation under UV/visible light using accelerated stability chambers .

What experimental design principles minimize variability in pharmacokinetic studies?

Q. Advanced

- Randomized block designs : Account for batch-to-batch variability in synthesis .

- Control groups : Include vehicle controls and reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) .

- Replication : Triplicate measurements for in vivo bioavailability assessments .

How are molecular dynamics simulations applied to optimize derivative design?

Q. Advanced

- Binding free energy calculations : Use MM-PBSA/GBSA to rank derivatives by predicted affinity .

- Pharmacophore mapping : Identify critical substituents (e.g., chloro vs. methoxy) for target engagement .

- Solvent-accessible surface area (SASA) : Correlate hydrophobic interactions with improved binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.